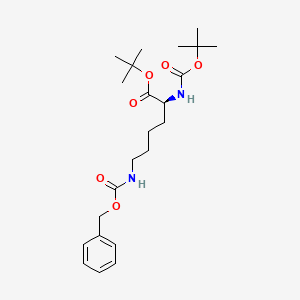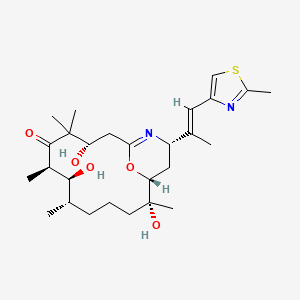
2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE is a complex organic compound with the molecular formula C13H16BrNO and a molar mass of 282.18 g/mol . This compound is characterized by its bicyclic structure, which includes a bromine atom, a hydroxyl group, and an azabicyclo moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE involves several steps. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of appropriate precursors to form the bicyclic structure.
Introduction of the bromine atom: Bromination is typically carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .
Applications De Recherche Scientifique
2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
2-AZA-2-BENZYL-7-BROMO-6-HYDROXY-2-BICYCLO(2.2.1)HEPTANE can be compared with other similar compounds, such as:
2-Benzyl-2-azabicyclo[2.2.1]heptane: Lacks the bromine and hydroxyl groups, making it less reactive in certain chemical reactions.
7-Bromo-2-azabicyclo[2.2.1]heptane: Lacks the benzyl group, affecting its overall stability and reactivity.
6-Hydroxy-2-azabicyclo[2.2.1]heptane:
These comparisons highlight the unique features of this compound, such as its specific functional groups and bicyclic structure, which contribute to its distinct chemical behavior and research applications.
Propriétés
Numéro CAS |
175204-14-5 |
|---|---|
Formule moléculaire |
C13H16BrNO |
Poids moléculaire |
282.179 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1142801.png)




